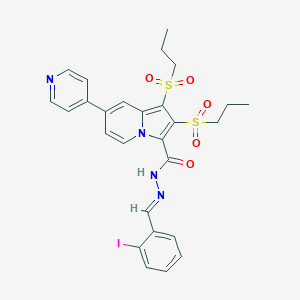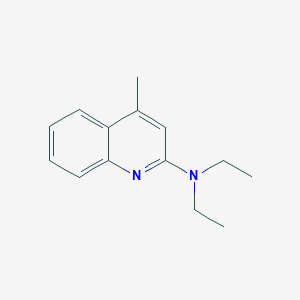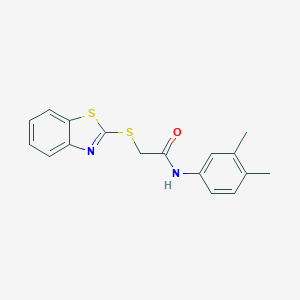
8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate is a chemical compound with the molecular formula C21H20N2O4S and a molecular weight of 396.46 g/mol It is a derivative of quinoline and benzoate, featuring a piperidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate typically involves the reaction of 8-hydroxyquinoline with 3-(1-piperidinylsulfonyl)benzoic acid. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinolinyl benzoate derivatives with oxidized functional groups.
Reduction: Formation of reduced quinolinyl benzoate derivatives.
Substitution: Formation of substituted quinolinyl benzoate derivatives with various nucleophiles.
Scientific Research Applications
8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate: A similar compound with a methyl group on the benzoate ring.
PB-22: A synthetic cannabinoid with a quinolinyl ester motif.
BB-22: Another synthetic cannabinoid with a similar structure to PB-22.
Uniqueness
8-quinolinyl 3-(1-piperidinylsulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5g/mol |
IUPAC Name |
quinolin-8-yl 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C21H20N2O4S/c24-21(27-19-11-5-7-16-9-6-12-22-20(16)19)17-8-4-10-18(15-17)28(25,26)23-13-2-1-3-14-23/h4-12,15H,1-3,13-14H2 |
InChI Key |
FKSCKADVXKOVHL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(2,4-Dinitrophenyl)-2',3',4a',5',8',8a'-hexahydrospiro[cyclopropane-1,9'-[2,3]diaza[5,8]methanophthalazine]-1',4'-dione](/img/structure/B392855.png)



![Ethyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392863.png)

![4-[(3,4-dichloroanilino)methylene]-2-{4-nitrophenyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392866.png)
![Methyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392868.png)
![17-(3-Chloro-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392869.png)
![(4Z)-4-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYLIDENE}-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392870.png)
![2-(4-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B392871.png)


![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)
